5,5-Dimethylpyrrolidine-2,4-dione
Overview
Description
5,5-Dimethylpyrrolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of pyrrolidine, featuring two carbonyl groups at positions 2 and 4, and two methyl groups at position 5. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5-Dimethylpyrrolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of 2,2-dimethyl-1,3-diaminopropane with diethyl oxalate under acidic conditions. The reaction typically proceeds at elevated temperatures, around 100-150°C, to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
5,5-Dimethylpyrrolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved often include nucleophilic addition or substitution reactions, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different substitution patterns.
5,5-Dimethylimidazolidine-2,4-dione: A structurally similar compound with imidazolidine ring instead of pyrrolidine.
5,5-Dimethylhexane-2,4-dione: A non-heterocyclic analog with similar functional groups.
Uniqueness
5,5-Dimethylpyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5,5-dimethylpyrrolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2)4(8)3-5(9)7-6/h3H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDHBPVJBGCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90537719 | |
Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89464-41-5 | |
Record name | 5,5-Dimethylpyrrolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90537719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylpyrrolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,5-Dimethylpyrrolidine-2,4-dione in the synthesis of aza-enones like 5,5-dimethyl-1H-pyrrol-2(5H)-one?
A1: this compound, also known as dimethyltetramic acid, serves as a crucial starting material for synthesizing 5,5-dimethyl-1H-pyrrol-2(5H)-one. [] The reaction proceeds in two steps and achieves a 71% overall yield. This synthetic route highlights the compound's role as a versatile precursor in organic synthesis, particularly for constructing heterocyclic compounds with potential biological activity. []
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